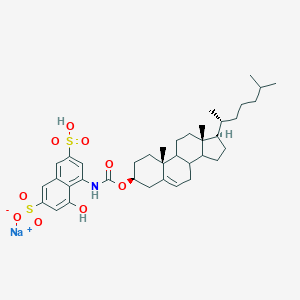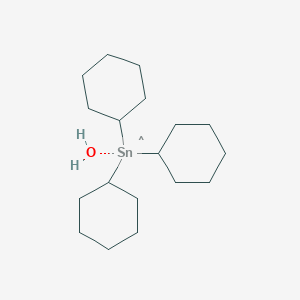
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is a chiral oxazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with acylating agents. One common method includes the reaction of (S)-isopropylamine with ethyl chloroformate to form the intermediate, which is then cyclized to yield the oxazolidine ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and functionalized oxazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Isopropyl-3-acetyloxazolidine-5-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Isopropyl-3-acetyloxazolidine: A non-chiral analog with similar structural features but lacking the chiral center.
3-Acetyloxazolidine-5-one: A simpler analog without the isopropyl group.
Uniqueness
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
125679-71-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
Canonical SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Synonyms |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)



![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)



![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
